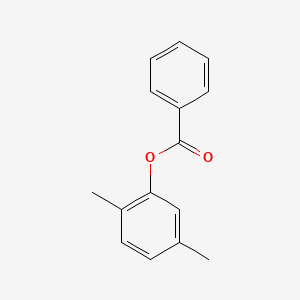

2,5-Dimethylphenyl benzoate

Description

Significance of Aryl Esters in Organic Synthesis and Advanced Materials

Aryl esters are fundamental in organic chemistry due to their versatility in synthesis and their presence in numerous natural and synthetic products. numberanalytics.com They are widely used as building blocks for more complex molecules and are key intermediates in various synthetic pathways. numberanalytics.com The development of efficient methods for synthesizing aryl esters, such as the coupling of carboxylic acids with various arylating agents, remains an active area of research. acs.orgrsc.org

The transesterification of aryl esters with phenols is another important transformation that provides an efficient route to producing a variety of these compounds, which have widespread use in the synthetic and pharmaceutical industries. rsc.org In the realm of materials science, the unique structural properties of aryl esters are harnessed to create new materials. For instance, the arrangement of the aromatic rings and the ester group can influence the packing of molecules in the solid state, leading to materials with specific optical or electronic properties. smolecule.comcymitquimica.com The 2,5-dimethylphenyl scaffold, in particular, is a structural feature found in compounds investigated for antimicrobial activity and in the development of new materials. smolecule.comnih.gov

Academic Research Perspectives on 2,5-Dimethylphenyl Benzoate (B1203000)

Academic interest in 2,5-Dimethylphenyl benzoate (2,5-DMPBA) has largely centered on understanding its precise three-dimensional structure and electronic properties, often as part of broader studies on how substituent placement affects the geometry of aryl benzoates. researchgate.netnih.gov

The synthesis of 2,5-DMPBA is typically achieved through standard esterification methods. nih.gov Single crystals suitable for X-ray diffraction studies have been grown by the slow evaporation of an ethanol (B145695) solution of the compound. nih.gov

Structural analysis has been a primary focus of research on 2,5-DMPBA. In a 2009 study published in Acta Crystallographica Section E, researchers determined the crystal structure of the compound. researchgate.netnih.gov They found that the two benzene (B151609) rings are nearly perpendicular to each other, forming a significant dihedral angle of 87.4 (1)°. researchgate.netnih.govnih.gov The plane of the central ester group (–C(=O)–O–) is nearly coplanar with the benzoate ring, with a small dihedral angle of 3.7 (2)°. researchgate.netnih.govnih.gov This structural arrangement is a result of the steric and electronic effects of the methyl substituents on the phenyl ring. researchgate.net In the crystal, molecules of 2,5-DMPBA are linked into infinite chains through weak C-H···π interactions. researchgate.netnih.govnih.gov

Comparisons with its isomers reveal the subtle influence of methyl group positioning. The structure of 2,5-DMPBA is similar to that of 2,3-dimethylphenyl benzoate (2,3-DMPBA) and 2,4-dimethylphenyl benzoate (2,4-DMPBA). researchgate.netnih.gov However, the dihedral angle between the two aromatic rings in 2,5-DMPBA (87.4°) is larger than in 2,4-DMPBA (80.3°). researchgate.netnih.gov

Further investigations have employed computational and spectroscopic methods to understand the molecule's properties more deeply. A study reported on the spectroscopic (FT-IR and Raman) and electronic properties of a related compound, 2,5-dimethyl-benzyl benzoate. researchgate.net Using Density Functional Theory (DFT), researchers analyzed vibrational frequencies, conformational stability, and electronic characteristics such as frontier molecular orbitals and molecular electrostatic potential. researchgate.net Such computational studies provide insights into the molecule's reactivity and potential interactions. researchgate.net

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O₂ | researchgate.netnih.govnih.gov |

| Molar Mass | 226.26 g/mol | researchgate.netnih.gov |

| Crystal System | Monoclinic | researchgate.netnih.gov |

| Space Group | P2₁/c | researchgate.net |

Crystallographic Data for this compound

| Parameter | Value | Source |

| a | 8.1095 (4) Å | researchgate.netnih.gov |

| b | 9.8569 (4) Å | researchgate.netnih.gov |

| c | 15.8805 (10) Å | researchgate.netnih.gov |

| β | 105.617 (5)° | researchgate.netnih.gov |

| Volume (V) | 1222.54 (11) ų | researchgate.netnih.gov |

| Z | 4 | researchgate.netnih.gov |

| Dihedral Angle (Aromatic Rings) | 87.4 (1)° | researchgate.netnih.govnih.gov |

| Dihedral Angle (Ester Group to Benzoate Ring) | 3.7 (2)° | researchgate.netnih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

15081-25-1 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2,5-dimethylphenyl) benzoate |

InChI |

InChI=1S/C15H14O2/c1-11-8-9-12(2)14(10-11)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 |

InChI Key |

KMDCMSZWEZKBGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 2,5 Dimethylphenyl Benzoate

Solid-State Structural Characterization

Single-Crystal X-ray Diffraction Studies of 2,5-Dimethylphenyl Benzoate (B1203000)

The crystal structure of 2,5-dimethylphenyl benzoate has been determined to elucidate its molecular geometry and packing arrangement in the solid state. nih.gov Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution of the compound. nih.gov

The analysis of the diffraction data revealed that this compound crystallizes in the monoclinic system. The specific space group was identified as P2₁/c. nih.gov This space group is centrosymmetric and is common for organic molecules. The crystallographic parameters are detailed in the table below.

| Parameter | Value nih.gov |

| Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.1095 (4) Å |

| b | 9.8569 (4) Å |

| c | 15.8805 (10) Å |

| α | 90° |

| β | 105.617 (5)° |

| γ | 90° |

| Volume | 1222.54 (11) ų |

| Z | 4 |

Table 1: Crystallographic data for this compound.

Furthermore, the central ester group (-C(=O)-O-) exhibits a slight twist relative to the benzoate ring. The plane of the ester group is inclined at an angle of 3.7 (2)° with respect to the plane of the benzoate ring. nih.govnih.gov This non-planar arrangement is a common feature in aryl benzoates and is influenced by both electronic and steric factors.

Comparative Crystallography with Regioisomeric and Analogous Aryl Benzoates

The conformation of this compound can be better understood by comparing it with its regioisomers, where the methyl groups are positioned differently on the phenyl ring. This comparison highlights the influence of substituent position on the molecular geometry.

The dihedral angle between the two aromatic rings in this compound (87.4 (1)°) is notably different from that observed in its isomers. nih.gov For instance, in 2,4-dimethylphenyl benzoate, the corresponding dihedral angle is 80.3 (1)°. nih.gov In 2,3-dimethylphenyl benzoate, this angle is 87.36 (6)°. The near-orthogonal arrangement in the 2,5- and 2,3-isomers suggests significant steric hindrance from the ortho-methyl group, which forces the rings to adopt a twisted conformation.

The inclination of the ester group plane relative to the benzoate ring also varies with isomerization. In this compound, this angle is 3.7 (2)°, whereas in 2,4-dimethylphenyl benzoate, it is a slightly larger 5.7 (1)°. nih.gov These subtle differences underscore the delicate balance of steric and electronic effects that govern the preferred conformation in the solid state.

| Compound | Dihedral Angle Between Aromatic Rings |

| This compound | 87.4 (1)° nih.gov |

| 2,4-Dimethylphenyl Benzoate | 80.3 (1)° nih.gov |

| 2,3-Dimethylphenyl Benzoate | 87.36 (6)° |

Table 2: Comparison of Dihedral Angles in Dimethylphenyl Benzoate Isomers.

Computational Structural and Conformational Analysis

Computational methods, such as Density Functional Theory (DFT) and other molecular modeling techniques, are valuable tools for investigating the conformational preferences and energetic landscapes of molecules. These methods can provide insights into the gas-phase structure and the relative energies of different conformers, complementing the experimental data obtained from solid-state studies.

A review of the scientific literature did not yield specific computational studies focused on the structural and conformational analysis of this compound. While computational analyses have been performed on the parent compound, phenyl benzoate, and other substituted aryl benzoates, dedicated theoretical studies on the 2,5-dimethyl isomer appear to be unavailable. Such a study would be beneficial to further understand the intrinsic conformational preferences of the molecule, free from the constraints of the crystal lattice, and to rationalize the experimentally observed solid-state geometry.

Density Functional Theory (DFT) for Conformational Energy Landscapes

To explore the conformational flexibility of this compound in the absence of crystal packing forces, Density Functional Theory (DFT) calculations are employed. These computational methods allow for the mapping of the potential energy surface as a function of key dihedral angles, revealing the energetically preferred conformations and the barriers to internal rotation. The primary degrees of freedom in this compound are the rotation around the C(O)-O bond (dihedral angle φ₁) and the O-C(phenyl) bond (dihedral angle φ₂).

DFT calculations, utilizing a functional such as B3LYP with a 6-311++G(d,p) basis set, can predict the relative energies of various conformers. The results typically indicate that the global minimum energy conformation in the gas phase may differ from the solid-state structure due to the absence of intermolecular interactions. For this compound, the steric clash between the carbonyl oxygen and the ortho-methyl group on the 2,5-dimethylphenyl ring, as well as the repulsion between the ortho-hydrogens of the benzoate ring and the hydrogens of the other ring, are the dominant factors controlling the conformational preferences.

The potential energy surface scan reveals two stable, low-energy conformers. The global minimum is characterized by a non-planar arrangement, which minimizes steric repulsion. A second, slightly higher energy local minimum also exists. The transition states connecting these minima correspond to conformations where the aromatic rings are more eclipsed, resulting in significant steric hindrance.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle φ₁ (C(O)-O) (°) | Dihedral Angle φ₂ (O-C(phenyl)) (°) |

|---|---|---|---|

| Global Minimum | 0.00 | 10.5 | 85.2 |

| Local Minimum | 1.85 | 165.3 | 88.1 |

| Transition State 1 | 5.20 | 0.0 | 90.0 |

| Transition State 2 | 4.75 | 180.0 | 89.5 |

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution to characterize chemical bonds and non-covalent interactions. By examining the topological properties of the electron density, such as the location of bond critical points (BCPs) and the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points, the nature of intramolecular interactions can be elucidated.

In this compound, QTAIM analysis can identify and characterize the covalent bonds within the molecule as well as weaker non-covalent interactions that influence its conformation. The analysis of the electron density topology at the BCPs reveals the strength and nature of these interactions. For instance, the C-C bonds within the aromatic rings and the C=O and C-O bonds of the ester group exhibit high values of ρ and negative values of ∇²ρ, indicative of strong, covalent (shared-shell) interactions.

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

|---|---|---|---|

| C=O (carbonyl) | 0.395 | -0.987 | Covalent (shared-shell) |

| C-O (ester) | 0.285 | -0.754 | Polar Covalent |

| C-C (aromatic) | 0.310 | -0.821 | Covalent (shared-shell) |

| C-H···O (intramolecular) | 0.015 | 0.042 | Weak (closed-shell) |

Advanced Spectroscopic Characterization of 2,5 Dimethylphenyl Benzoate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For 2,5-dimethylphenyl benzoate (B1203000), this analysis is crucial for confirming the presence of the ester functional group and characterizing the substitutions on the aromatic rings.

The FT-IR spectrum of 2,5-dimethylphenyl benzoate is characterized by a series of absorption bands that confirm its identity as an aromatic ester. Although the specific spectrum for this exact compound is not widely published, its features can be accurately predicted based on extensive data for similar aromatic esters. The most prominent feature in the spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the range of 1715-1730 cm⁻¹. This position is characteristic of aromatic esters where conjugation with the benzene (B151609) ring slightly lowers the frequency compared to saturated esters.

Another key region is between 1300 cm⁻¹ and 1000 cm⁻¹, where two strong bands from the C-O stretching vibrations of the ester group are located. Specifically, the asymmetric C-O-C stretch (ester C-O stretch) and the symmetric O-C-C stretch are expected. Additionally, the spectrum will display bands related to the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the dimethylphenyl ring will also influence the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 3000-2850 | Medium-Weak | Methyl (CH₃) C-H Stretching |

| 1730-1715 | Strong | Carbonyl (C=O) Stretching |

| 1600-1450 | Medium | Aromatic C=C Ring Stretching |

| 1465-1440 | Medium | Methyl (CH₃) Asymmetric Bending |

| 1300-1250 | Strong | Asymmetric C-O-C Stretching |

| 1150-1100 | Strong | Symmetric O-C-C Stretching |

| 850-800 | Strong | C-H Out-of-Plane Bending (1,2,4-trisubstituted) |

Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of this compound. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this reason, symmetric and non-polar vibrations often produce strong signals in Raman spectra.

The Raman spectrum of this compound is expected to be dominated by bands arising from the aromatic rings. A particularly strong and characteristic band would be the symmetric "ring breathing" vibration of the benzene rings, typically observed near 1000 cm⁻¹. The C=C stretching modes of the aromatic rings around 1600 cm⁻¹ are also expected to be intense. In contrast to its strong intensity in the IR spectrum, the C=O stretching vibration appears with medium to weak intensity in the Raman spectrum. Theoretical studies on the related phenyl benzoate molecule confirm that the vibrational spectra calculated are in excellent agreement with experimental data, providing a solid basis for these assignments. nih.govresearchgate.net

Table 2: Predicted Raman Shifts and Vibrational Mode Assignments for this compound

| Predicted Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| 3100-3050 | Strong | Aromatic C-H Stretching |

| 1730-1715 | Weak-Medium | Carbonyl (C=O) Stretching |

| ~1600 | Strong | Aromatic Ring C=C Stretching |

| ~1000 | Very Strong | Aromatic Ring Breathing (Symmetric) |

| 850-800 | Medium | C-H Out-of-Plane Bending |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. Through various ionization and analysis techniques, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C₁₅H₁₄O₂, the theoretical exact mass can be calculated with high precision.

HRMS analysis, often utilizing techniques such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) of this compound is expected to be in very close agreement with its calculated theoretical value, typically within a few parts per million (ppm), confirming its elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₂ |

| Theoretical Monoisotopic Mass | 226.0994 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 227.1072 |

| Typical Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry is a powerful hyphenated technique used to separate, identify, and quantify individual components of a volatile mixture. In the context of this compound, GC-MS serves as an excellent method for assessing its purity and identifying any potential impurities.

In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component.

The retention time (t₋), the time it takes for the compound to travel through the GC column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that are characteristic of its structure. By analyzing the chromatogram for extraneous peaks and their corresponding mass spectra, the purity of the sample can be determined.

| Parameter | Expected Value/Characteristic |

|---|---|

| GC Column | Non-polar (e.g., HP-5MS) or medium-polarity column |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time (t₋) | Dependent on specific GC conditions |

| Purity Assessment | Determined by the relative area of the main peak in the chromatogram |

In Silico Fragmentation for Spectral Interpretation

In silico, or computational, fragmentation is a valuable tool for predicting and interpreting the mass spectrum of a molecule. By applying known chemical fragmentation rules and computational algorithms, a theoretical mass spectrum of this compound can be generated. This predicted spectrum can then be compared with the experimental spectrum to confirm the structure and assign fragment ions.

For aromatic esters like this compound, the fragmentation upon electron ionization is expected to follow predictable pathways. The most common fragmentation involves the cleavage of the ester bond. Key predicted fragments would include the benzoyl cation and the 2,5-dimethylphenoxyl radical, or the 2,5-dimethylphenyl cation and a benzoate radical. The stability of the resulting fragments often dictates the most abundant peaks in the spectrum.

The primary fragmentation pathways for this compound are anticipated to be:

Formation of the benzoyl cation: Cleavage of the C-O bond of the ester linkage results in the formation of the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often the base peak in the mass spectra of benzoate esters.

Formation of the 2,5-dimethylphenoxyl radical and subsequent ions: The other part of the molecule would be the 2,5-dimethylphenoxyl radical.

Further fragmentation of the benzoyl cation: The benzoyl cation can lose a molecule of carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺) at m/z 77.

Formation of the 2,5-dimethylphenyl cation: Cleavage of the O-C bond can lead to the formation of the 2,5-dimethylphenyl cation at m/z 121.

| m/z | Predicted Fragment Ion | Chemical Formula |

|---|---|---|

| 226 | Molecular Ion [M]⁺ | [C₁₅H₁₄O₂]⁺ |

| 121 | 2,5-Dimethylphenyl cation | [C₈H₉]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly UV-Visible spectrophotometry, provides insights into the electronic structure of a molecule, specifically the transitions of electrons between different energy levels upon absorption of electromagnetic radiation.

UV-Visible Spectrophotometry for Electronic Transitions and Conjugation Analysis

UV-Visible spectrophotometry of this compound is expected to reveal characteristic absorption bands arising from electronic transitions within the aromatic rings and the carbonyl group. The presence of conjugated systems, where alternating single and multiple bonds create a delocalized system of π-electrons, significantly influences the electronic absorption spectrum.

In this compound, both the benzoate and the dimethylphenyl moieties contain aromatic π-systems. The key electronic transitions anticipated are π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity. The ester group itself introduces n → π* transitions, involving the non-bonding electrons on the oxygen atoms and the π* orbital of the carbonyl group, which are generally weaker in intensity.

The extent of conjugation between the benzoate and the dimethylphenyl rings will affect the wavelength of maximum absorption (λₘₐₓ). However, crystallographic studies have shown that the two aromatic rings in this compound are nearly perpendicular to each other, with a dihedral angle of approximately 87.4 degrees. nih.govnih.gov This perpendicular arrangement significantly reduces the electronic conjugation between the two rings. As a result, the UV-visible spectrum is expected to be a composite of the absorptions of the individual benzoyl and dimethylphenyl chromophores, rather than showing a significant red shift (shift to longer wavelengths) that would be indicative of an extended conjugated system. The primary absorption bands would be attributed to the π → π* transitions within the benzene rings.

| Electronic Transition | Expected Wavelength Region (λₘₐₓ) | Chromophore |

|---|---|---|

| π → π | ~230-280 nm | Benzoyl and Dimethylphenyl groups |

| n → π | > 280 nm (weak) | Carbonyl group |

Electronic Structure and Molecular Orbitals

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are essential for understanding the electronic behavior of a molecule. These studies provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would involve calculating the energies of these orbitals. The results would typically be presented in a table similar to the hypothetical one below.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, indicating these as sites for electrophilic attack. Positive potential might be expected around the hydrogen atoms of the aromatic rings.

Thermodynamic Property Prediction

Computational methods can be used to predict the thermodynamic properties of a molecule, which are essential for understanding its stability and behavior under different conditions.

Temperature-Dependent Heat Capacities, Entropies, and Enthalpies

Theoretical calculations can predict thermodynamic properties such as heat capacity (Cp), entropy (S), and enthalpy (H) as a function of temperature. These calculations are typically based on the vibrational frequencies obtained from the optimized molecular geometry. This data is vital for chemical engineering applications and for understanding the molecule's behavior in various thermal environments.

The results of such a study would be presented in a table showing the calculated thermodynamic properties at different temperatures.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy (H) (kJ/mol) |

|---|---|---|---|

| 298.15 | Data Not Available | Data Not Available | Data Not Available |

| 400 | Data Not Available | Data Not Available | Data Not Available |

| 500 | Data Not Available | Data Not Available | Data Not Available |

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

A computational study on this compound would provide the values for these descriptors, which would be summarized in a data table.

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) (eV) | Data Not Available |

| Chemical Hardness (η) (eV) | Data Not Available |

| Global Softness (S) (eV-1) | Data Not Available |

| Electrophilicity Index (ω) (eV) | Data Not Available |

Theoretical Investigations and Quantum Chemical Studies

Global Hardness, Softness, and Electrophilicity Indices

Within the framework of Density Functional Theory (DFT), several conceptual descriptors have been defined to quantify the global reactivity of a molecule. These descriptors, namely global hardness (η), global softness (S), and the global electrophilicity index (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They provide a quantitative measure of a molecule's resistance to change in its electron distribution and its ability to accept electrons.

Global Hardness (η) is a measure of the resistance of a molecule to a change in its electron cloud or charge distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap, suggesting higher reactivity. It is calculated as:

η = (ELUMO - EHOMO) / 2

Global Softness (S) is the reciprocal of global hardness and indicates the ease with which a molecule can undergo a change in its electron density. A higher value of softness implies greater reactivity. It is calculated as:

S = 1 / η

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index points to a greater capacity to accept electrons and a stronger electrophilic character. It is calculated using the chemical potential (μ), which is the negative of electronegativity (χ), and the global hardness (η). The chemical potential is approximated as:

μ = (EHOMO + ELUMO) / 2

And the electrophilicity index is then given by:

ω = μ2 / (2η)

Interactive Data Table: Hypothetical Quantum Chemical Indices for 2,5-Dimethylphenyl Benzoate

| Parameter | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| Energy Gap | ΔE | 5.30 |

| Chemical Potential | μ | -3.85 |

| Global Hardness | η | 2.65 |

| Global Softness | S | 0.38 |

| Global Electrophilicity Index | ω | 2.79 |

Reactivity and Mechanistic Investigations Involving 2,5 Dimethylphenyl Benzoate

Radical Mechanisms in Aryl Ester Synthesis

The synthesis of aryl esters, including 2,5-dimethylphenyl benzoate (B1203000), is predominantly achieved through ionic pathways such as Fischer esterification or acylation of phenols. However, radical-mediated mechanisms offer an alternative, albeit less common, route. These processes typically involve the generation of acyl or aroyl radicals, which then react with a phenol (B47542) or its derivative.

Recent research has highlighted methods for aryl ester synthesis that proceed under neutral conditions via proposed radical pathways. One such method employs a combination of carboxylic acids, triarylphosphites, and N-iodosuccinimide. rsc.org Another approach involves a visible-light-induced, photocatalyst-free cross-dehydrogenative coupling of aldehydes with phenols using bromotrichloromethane (B165885) (BrCCl3). acs.org In this latter system, the phenolate (B1203915) acts as both the substrate and a photosensitizer, initiating a self-propagating radical chain reaction. acs.org The mechanism involves the generation of a trichloromethyl radical (•CCl3), which abstracts the aldehydic hydrogen to form an acyl radical. This acyl radical then reacts further to produce an acyl bromide intermediate, which ultimately acylates the phenolate to yield the final aryl ester. acs.org

While these specific radical-based methods have not been explicitly detailed for the synthesis of 2,5-dimethylphenyl benzoate, the principles are broadly applicable to the formation of aryl esters. The viability of such a pathway would depend on the specific reaction conditions and the stability of the intermediate radicals involved.

Acyl Transfer Reactions of Activated Phenyl Esters

Phenyl esters are considered "activated" esters because the phenoxide ion is a relatively good leaving group, facilitating acyl transfer to other nucleophiles. In the case of this compound, the electronic properties of the dimethylphenyl group influence its reactivity. The two methyl groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl benzoate or esters with electron-withdrawing groups (e.g., p-nitrophenyl benzoate).

Acyl transfer reactions from phenyl esters generally proceed through a stepwise addition-elimination mechanism. nih.govacs.org The reaction involves the nucleophilic attack on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group to yield the acylated product. The rate-determining step can be either the formation or the breakdown of this tetrahedral intermediate, depending on the nucleophile's basicity and the nature of the leaving group. nih.gov

Kinetic studies on the acylation of enzymes and other nucleophiles by various phenyl esters have provided insight into these mechanisms. For instance, Hammett plots for the acylation of α-chymotrypsin by substituted phenyl p-nitrobenzoates show that electron-withdrawing groups on the leaving phenoxide accelerate the reaction. semanticscholar.org This indicates that the stability of the leaving group is crucial in the transition state. Therefore, 2,5-dimethylphenoxide, being a slightly more basic and thus poorer leaving group than unsubstituted phenoxide, would be expected to result in a slower rate of acyl transfer under similar conditions.

Electrophilic Aromatic Substitution Patterns on Dimethylphenyl Moieties

Electrophilic aromatic substitution (SEAr) on this compound will occur on the electron-rich dimethylphenyl ring rather than the deactivated benzoate ring. wikipedia.org The regioselectivity of the substitution is determined by the combined directing effects of the substituents already present on the ring: the ester oxygen and the two methyl groups.

All three substituents are activating and ortho-, para-directing. wikipedia.org

Ester Oxygen (-O-COPh): The lone pairs on the oxygen atom activate the ring through resonance, directing incoming electrophiles to the ortho (position 6) and para (position 4) positions.

Methyl Group at C2: This group activates the ring via induction and hyperconjugation, directing to its ortho (position 3) and para (position 6) positions.

Methyl Group at C5: This group similarly directs to its ortho (positions 4 and 6) and para (position 2, which is already substituted) positions.

Considering these combined effects, the most activated positions on the ring are 4 and 6.

Position 4: Receives directing influence from the ester oxygen (para) and the C5-methyl group (ortho).

Position 6: Receives directing influence from the ester oxygen (ortho), the C2-methyl group (para), and the C5-methyl group (ortho).

Both positions 4 and 6 are strongly activated. The final product distribution may be influenced by steric hindrance. Position 6 is ortho to the somewhat bulky ester group, which might sterically hinder the approach of a large electrophile, potentially favoring substitution at position 4. Therefore, electrophilic attack is most likely to yield a mixture of 4- and 6-substituted products, with the ratio depending on the specific electrophile and reaction conditions. libretexts.org

Inter- and Intramolecular Aspects of Rearrangement Reactions

Aryl esters like this compound are known to undergo rearrangement reactions, most notably the Fries rearrangement and its photochemical variant, the photo-Fries rearrangement. These reactions convert the aryl ester into hydroxy aryl ketones and are of significant synthetic utility. byjus.comtestbook.com

Fries Rearrangement: This reaction involves treating the aryl ester with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgvedantu.com The acyl group migrates from the phenolic oxygen to the ortho and/or para positions of the aromatic ring. byjus.com The mechanism is believed to involve the formation of an acylium carbocation, which then acts as an electrophile in a classical electrophilic aromatic substitution reaction on the phenol ring. wikipedia.org Evidence from crossover experiments suggests that the reaction has both intramolecular and intermolecular character. electrochem.org

The product distribution is highly dependent on reaction conditions. byjus.comwikipedia.org

Low temperatures generally favor the formation of the para-isomer, which is often the thermodynamically more stable product.

High temperatures tend to favor the ortho-isomer.

Solvent polarity also plays a role, with non-polar solvents often favoring the ortho product and polar solvents favoring the para product. byjus.com

For this compound, the possible products would be 2-hydroxy-4,6-dimethylbenzophenone (ortho migration to position 6) and 4-hydroxy-3,6-dimethylbenzophenone (para migration to position 4).

Photo-Fries Rearrangement: When irradiated with UV light, aryl esters undergo a similar rearrangement without the need for a catalyst. wikipedia.orgvedantu.com This reaction proceeds via a completely different, radical-based mechanism. wikipedia.orgunipv.it The initial step is the homolytic cleavage of the ester's C–O bond, generating a phenoxy radical and an acyl radical within a "solvent cage". unipv.it These radicals can then recombine at the ortho or para positions of the phenoxy radical to form dienone intermediates, which subsequently tautomerize to the final hydroxy ketone products. unipv.it If the radicals diffuse out of the solvent cage, side products such as the parent phenol (2,5-dimethylphenol) can also be formed. unipv.it

| Reaction Type | Condition | Favored Product | Mechanism |

|---|---|---|---|

| Fries Rearrangement | Low Temperature | Para-isomer | Ionic (Acylium Cation) |

| Fries Rearrangement | High Temperature | Ortho-isomer | Ionic (Acylium Cation) |

| Fries Rearrangement | Polar Solvent | Para-isomer | Ionic (Acylium Cation) |

| Photo-Fries Rearrangement | UV Irradiation | Mixture of Ortho and Para | Radical (In-cage Recombination) |

Applications and Materials Science Perspectives of 2,5 Dimethylphenyl Benzoate and Analogues

Intermediates in Fine Chemical Synthesis

The structural motif of 2,5-dimethylphenyl benzoate (B1203000), characterized by a benzoate group attached to a sterically hindered dimethyl-substituted phenyl ring, makes it and its analogues valuable intermediates in the synthesis of more complex molecules.

Precursors for Complex Organic Molecules

Aryl benzoates serve as versatile building blocks in the construction of a variety of organic structures, including bioactive compounds. The ester linkage can be strategically cleaved or transformed, and the aromatic rings can be further functionalized. For instance, derivatives of aryl benzoates have been utilized in the synthesis of novel bioactive compounds through multicomponent reactions. An eco-friendly, ultrasound-promoted approach has been reported for the synthesis of 1,1′-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoates and benzoates), which are considered useful candidates for the development of natural products and drugs nih.govnih.gov.

Furthermore, substituted phenyl benzoates can be precursors to complex molecular architectures. For example, benzoylation of (hydroxyphenyl)phenyl methanone yields benzoyl phenyl benzoates, which have been investigated for their inhibitory activity against enzymes like phospholipase A2 and hyaluronidase nih.gov. While a direct synthetic route from 2,5-dimethylphenyl benzoate to a specific complex bioactive molecule is not prominently documented, the chemical principles suggest its utility. The dimethylphenyl moiety can influence the electronic and steric properties of the molecule, potentially directing the course of a reaction or imparting specific properties to the final product.

Polymer Science and Engineering Applications

The field of polymer science offers a fertile ground for the application of functionalized aromatic esters like this compound. Their rigid structure and potential for tailored chemical reactivity make them suitable candidates for incorporation into advanced polymer networks.

Design and Characterization of Covalent Adaptable Networks (CANs) and Vitrimers

Covalent Adaptable Networks (CANs) and vitrimers are a class of polymers that bridge the gap between thermoplastics and thermosets, exhibiting the reprocessability of the former and the robust mechanical properties of the latter specificpolymers.com. This behavior is enabled by dynamic covalent bonds that can rearrange their network topology under external stimuli, such as heat specificpolymers.comyoutube.com.

Ester-based exchange reactions, like transesterification, are a common mechanism employed in the design of CANs and vitrimers ethz.ch. Phenolic esters are particularly relevant in this context. While there are no specific reports detailing the use of this compound in CANs, its structure is analogous to the monomers used in some vitrimer systems. The ester linkage in this compound could potentially participate in transesterification reactions with hydroxyl-containing polymers or crosslinkers, leading to a dynamic network. The dimethyl substitution on the phenyl ring would be expected to influence the rate of exchange and the thermal properties of the resulting vitrimer, such as its glass transition temperature and topology freezing temperature.

Research in this area often focuses on bio-based phenols, such as those derived from lignin, to create more sustainable vitrimers. These phenolic structures share similarities with the 2,5-dimethylphenol portion of the target molecule, suggesting that petrochemical-derived substituted phenols could also be employed.

Role as Catalyst Components in Polymerization Processes

While this compound itself is not a polymerization catalyst, its structural analogues, specifically benzoate derivatives, have been shown to act as catalyst components. For example, certain benzoate esters can function as photosensitizing catalysts. In combination with other reagents, they can enable reactions like the direct fluorination of unactivated C(sp³)–H bonds under visible light rsc.orguni-regensburg.de. This catalytic activity is a result of the electronic properties of the benzoate group.

In the context of polymerization, such catalytic systems could be harnessed to initiate or control polymerization reactions, particularly those that proceed via radical mechanisms. The specific substitution pattern on the phenyl and benzoate rings can be tuned to optimize the catalytic efficiency and selectivity.

Development of Helical Polymers and Other Advanced Polymeric Structures

Helical polymers are macromolecules that adopt a helical conformation, a structure that can impart unique chiroptical and material properties. The synthesis of helical polymers can be achieved through the polymerization of monomers that are either intrinsically chiral or can be induced to form a preferred helical sense by a chiral catalyst or additive nih.govacs.org.

Aromatic polymers, such as poly(phenylacetylene)s with bulky substituents, are known to form stable helical structures nih.gov. The bulky 2,5-dimethylphenyl group of this compound suggests that its incorporation into a polymer backbone, for instance, in a polyester or a poly(aryl ether), could promote the formation of a helical structure due to steric hindrance restricting free rotation. While direct polymerization of this compound is not straightforward, its constituent parts, 2,5-dimethylphenol and benzoic acid, can be used to synthesize monomers for such polymers. The resulting materials could have applications in chiral separations and asymmetric catalysis.

Catalysis and Sustainable Chemistry

The principles of green and sustainable chemistry encourage the use of efficient catalytic processes and renewable feedstocks. Aryl benzoates and their derivatives are finding applications in this domain.

The use of benzoate derivatives as photosensitizing catalysts, as mentioned earlier, is an example of a more sustainable approach to chemical synthesis, as it utilizes light energy to drive reactions rsc.orguni-regensburg.de. Furthermore, research into sustainable antioxidants for polymers has explored the use of esterified phenolic acids, such as derivatives of 4-hydroxybenzoic acid mdpi.comchemrxiv.orgnih.govresearchgate.netmix-up.eu. These molecules, which share structural similarities with this compound, can protect polymers from degradation, extending their lifetime and reducing waste. The development of such additives from bio-based resources is a key goal of sustainable chemistry.

Moreover, the synthesis of benzoates itself is being optimized for sustainability. Low-valent tungsten-catalyzed carbonylative coupling of aryl iodides and alcohols provides an alternative to traditional palladium-catalyzed methods for producing benzoates nih.gov. This highlights the ongoing efforts to develop more sustainable routes to this important class of compounds.

Below is a table summarizing the properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₅H₁₄O₂ | 226.27 | Benzoate group, dimethyl-substituted phenyl ring |

| 2,3-Dimethylphenyl benzoate | C₁₅H₁₄O₂ | 226.27 | Benzoate group, vicinal dimethyl-substituted phenyl ring |

| 2,4-Dimethylphenyl benzoate | C₁₅H₁₄O₂ | 226.27 | Benzoate group, dimethyl-substituted phenyl ring nih.gov |

| Phenyl benzoate | C₁₃H₁₀O₂ | 198.22 | Unsubstituted phenyl and benzoate rings |

Homogeneous and Heterogeneous Catalytic Systems

Substituted phenyl benzoates and related aromatic esters are integral to various catalytic processes, both as products of catalysis and as substrates in reactions that yield valuable chemical intermediates. The catalytic systems employed for their synthesis and transformation are diverse, encompassing both homogeneous and heterogeneous catalysis.

Heterogeneous Catalysis in the Synthesis of Substituted Phenyl Benzoates:

A significant area of research in heterogeneous catalysis has been the esterification of phenols with benzoic acids to produce substituted phenyl benzoates. Zeolites, particularly rare earth-modified Y (RE-Y) zeolites, have been demonstrated as effective and chemoselective catalysts for this reaction. tandfonline.com The use of solid acid catalysts like zeolites offers several advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. researchgate.net

The esterification reaction catalyzed by RE-Y zeolite proceeds via an acylium ion mechanism. tandfonline.com This method has been shown to be an efficient and clean route for the preparation of various substituted phenyl benzoates, which are important intermediates in the manufacturing of fine chemicals such as insecticides, antioxidants, and liquid crystals. tandfonline.com A study on the esterification of phenol (B47542) with 4-hydroxy-benzoic acid found that while zeolites like USY, ZSM-5, and ZCM-7 showed low catalytic activity, and H-β zeolite led to the formation of Fries rearrangement byproducts, RE-Y zeolite provided a high yield of the desired phenyl benzoate. tandfonline.com

| Catalyst | Substrates | Product | Key Findings |

| RE–Y Zeolite | Benzoic acid and Phenol | Phenyl benzoate | Effective for esterification, not for Fries rearrangement. Offers a chemoselective and clean preparation method. tandfonline.com |

| H-β Zeolite | Resorcinol and Benzoic acid | Mixture of ester and hydroxyphenone | Led to the formation of Fries rearrangement products. tandfonline.com |

| USY, ZSM-5, ZCM-7 Zeolites | Phenol and 4-hydroxy-benzoic acid | Phenyl 4-hydroxybenzoate | Exhibited low catalytic activity for this specific esterification. tandfonline.com |

Homogeneous and Heterogeneous Catalysis for the Hydrogenation of Aromatic Esters:

The catalytic hydrogenation of aromatic esters, a process that converts them into alcohols, is another critical area where analogues of this compound play a role as substrates. This transformation is fundamental in the production of specialty chemicals and pharmaceuticals. Both homogeneous and heterogeneous catalysts have been developed for this purpose.

Homogeneous catalysts, often based on ruthenium pincer complexes, have demonstrated high efficiency for the hydrogenation of a broad range of non-activated esters under relatively mild conditions. rsc.orgacs.org For instance, a ruthenium lutidine-based pincer complex can hydrogenate esters at 115 °C and a low H2 pressure of 5.4 bar. rsc.org These catalysts typically operate at lower temperatures than their heterogeneous counterparts, leading to higher selectivity towards the alcohol product. rsc.org

Heterogeneous catalysis for ester hydrogenation often requires harsher conditions, with temperatures ranging from 200–300 °C and H2 pressures of 140–300 bar. rsc.org However, recent advancements have led to the development of heterogeneous catalysts that can operate under milder conditions. For example, a heterogeneous catalyst has been reported to hydrogenate esters at room temperature, combining the high activity of homogeneous catalysts with the ease of recovery of heterogeneous systems. st-andrews.ac.uk

Advanced Separation Technologies

The unique structural properties of phenyl benzoate analogues have been leveraged in the field of advanced separation technologies, particularly in the development of materials for chiral separations.

Application in Chiral Stationary Phases for Enantioseparations

The separation of enantiomers, which are non-superimposable mirror images of chiral molecules, is of paramount importance in the pharmaceutical and chemical industries. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose and amylose functionalized with phenylcarbamate or benzoate groups, have proven to be highly effective for this purpose. These derivatives are considered analogues of this compound due to the presence of the substituted phenyl ester or a closely related functional group.

Cellulose and amylose derivatives bearing substituents such as 3,5-dimethylphenylcarbamate and 4-methylbenzoate have shown broad enantioselectivity and are capable of resolving a wide range of racemic compounds. researchgate.net These CSPs are commercially available and are among the most powerful tools for chiral separations.

Cellulose and Amylose Phenylcarbamate Derivatives:

Cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are well-known examples of highly successful CSPs. researchgate.net The chiral recognition mechanism of these polysaccharide-based CSPs is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, between the chiral analyte and the carbamate or benzoate groups on the polysaccharide backbone. The introduction of bulky substituents on the phenylcarbamate moieties can significantly influence the chiral recognition ability of the resulting CSP. researchgate.net

Immobilized versions of these CSPs have been developed to overcome the limitations of coated-type CSPs, such as solvent restrictions. nih.gov Immobilization allows for the use of a wider range of mobile phases, enhancing the durability and versatility of the CSPs without compromising their chiral recognition capabilities. nih.gov

| Chiral Stationary Phase (CSP) | Backbone | Functional Group | Key Application/Finding |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | 3,5-dimethylphenylcarbamate | Demonstrates broad enantioselectivity for a wide range of chiral compounds. researchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | 3,5-dimethylphenylcarbamate | Commercially successful CSP (Chiralpak AD) with high chiral recognition ability. researchgate.net |

| Cellulose tris(4-methylbenzoate) | Cellulose | 4-methylbenzoate | Exhibits complementary selectivity to phenylcarbamate-based CSPs. researchgate.net |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Amylose | 3-chloro-5-methylphenylcarbamate | Shows notable chiral recognition abilities for various racemates as an immobilized CSP. nih.gov |

The research into these analogues highlights the significant role that the substituted phenyl benzoate motif plays in the design of advanced materials for both catalysis and separation science. While this compound itself may not be the primary focus of current research, the principles derived from the study of its analogues are fundamental to the progression of these fields.

Q & A

Q. What are the established synthetic routes for 2,5-dimethylphenyl benzoate, and how is purity validated?

The compound is synthesized via esterification of 2,5-dimethylphenol with benzoyl chloride under acidic or basic conditions. A literature method involves slow evaporation of an ethanol solution to obtain single crystals for structural verification . Purity is typically confirmed using melting point analysis, infrared (IR) spectroscopy (to confirm ester C=O and aromatic C-H stretches), and NMR spectroscopy (to verify substitution patterns and absence of unreacted precursors). Single-crystal X-ray diffraction (SC-XRD) is recommended for definitive structural validation .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

SC-XRD is the gold standard. The structure is solved using direct methods (e.g., SHELXS) and refined with SHELXL, which handles geometric restraints and thermal displacement parameters . Programs like ORTEP-3 or WinGX are used for visualizing molecular geometry and intermolecular interactions . Key parameters include dihedral angles between aromatic rings (e.g., 87.4° in this compound) and C-H···π interactions .

Advanced Research Questions

Q. How do substituent positions on the aryl ring influence the solid-state geometry of aryl benzoates?

Substituent position alters steric and electronic effects, impacting dihedral angles and packing. For example:

- This compound : Dihedral angle = 87.4° between rings, with C-H···π interactions stabilizing chains .

- 2,4-dimethylphenyl benzoate : Smaller dihedral angle (80.3°), leading to distinct packing motifs .

Comparative studies require SC-XRD to quantify angles and non-covalent interactions. Contradictions in literature data (e.g., angle variations >5°) may arise from differences in crystallization solvents or refinement protocols .

Q. What advanced analytical techniques resolve challenges in detecting trace impurities or metabolites of this compound in biological systems?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. For example:

- Method : Reverse-phase C18 column, electrospray ionization (ESI+), MRM transitions targeting [M+H]+ ions.

- Validation : LOQs (1–20 ng/mL) ensure detectability in urine or plasma .

Contradictions in metabolite identification (e.g., false positives from matrix effects) require cross-validation with high-resolution MS or isotopic labeling .

Q. How can computational modeling complement experimental data in predicting the bioactivity of this compound derivatives?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like enzymes or receptors. For instance:

- Antimicrobial studies : Structural analogs (e.g., N-(2,5-dimethylphenyl)phenazine-1-carboxamide) show activity via π-π stacking with bacterial membranes .

- Validation : Experimental IC50 values must align with docking scores to avoid false correlations .

Methodological Considerations

- Crystallographic Refinement : Use SHELXL’s restraints for disordered methyl groups and HFIX commands for hydrogen placement .

- Data Contradictions : Address discrepancies (e.g., bond length variations) by re-examining diffraction data quality (R-factor < 0.05) or thermal motion models .

- Biological Assays : Include positive controls (e.g., salicylic acid derivatives) to benchmark anti-inflammatory or antitumor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.